Bis(4-aminophenyl)diselenide

Description

Significance of Organoselenium Compounds in Contemporary Research

Organoselenium compounds, organic compounds containing carbon-selenium bonds, have garnered considerable attention across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. mdpi.com Their unique redox properties allow them to participate in a wide array of chemical transformations, making them valuable as reagents and catalysts. mdpi.com Initially recognized for their antioxidant capabilities, the scope of research into organoselenium compounds has expanded significantly. tandfonline.com Scientists are now exploring their potential in treating a range of diseases, including cancer, microbial and viral infections, and neurodegenerative disorders. tandfonline.comnih.gov

The versatility of these compounds stems from their ability to act as electrophiles, nucleophiles, and radicals. mdpi.comnih.gov This reactivity has been harnessed for various synthetic applications, such as oxyselenenylations and selenocyclizations, which can be performed under mild conditions. nih.gov Furthermore, the discovery of selenocysteine (B57510) in mammalian enzymes like glutathione (B108866) peroxidase (GPx) has spurred extensive investigation into the biochemistry of selenium compounds, particularly their role in maintaining cellular redox balance. nih.gov This has led to the development of synthetic organoselenium molecules that mimic the activity of these natural antioxidant enzymes. mdpi.com

Overview of Bis(4-aminophenyl)diselenide as a Key Chemical Entity in Scientific Investigations

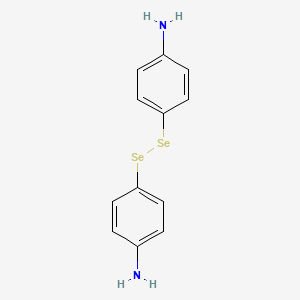

Among the diverse class of organoselenium compounds, this compound has emerged as a particularly important molecule in scientific research. This diaryl diselenide is characterized by two aminophenyl groups linked by a diselenide bridge. Its structure makes it a valuable subject for a variety of chemical and biological studies.

This compound has been investigated for its potential as an antioxidant and has shown promising activity in mimicking the function of glutathione peroxidase (GPx). researchgate.netmdpi.com The presence of the amino groups in the para positions of the phenyl rings is believed to enhance its catalytic performance. researchgate.net Research has also delved into its cytotoxic effects, with studies indicating that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov

Beyond its biological activities, this compound serves as a versatile building block in the synthesis of more complex molecules. It has been used to create novel organoselenium derivatives with potential therapeutic applications. nih.gov For instance, it has been incorporated into the structure of new compounds designed as antitumoral agents. nih.gov Furthermore, its derivatives have been explored in the field of materials science, particularly in the development of polymers with high refractive indices. mdpi.com

The synthesis of this compound itself has been a subject of study, with various methods being developed and optimized. nih.govresearchgate.net A common synthetic route involves the reaction of 4-iodoaniline (B139537) with selenium powder in the presence of a copper catalyst. mdpi.com Another described method involves the diazotization of m-nitroaniline, followed by the incorporation of potassium selenocyanate (B1200272) and subsequent reduction of the nitro groups. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H12N2Se2 | nih.gov |

| Molecular Weight | 342.16 g/mol | nih.gov |

| CAS Number | 35507-35-8 | chemicalbook.com |

| Appearance | Not specified in provided abstracts | |

| Solubility | Not specified in provided abstracts |

Table 2: Selected Research Applications of this compound

| Research Area | Key Findings | References |

| Antioxidant Activity | Acts as a glutathione peroxidase (GPx) mimic, with the amino groups enhancing its catalytic efficiency. | researchgate.netmdpi.com |

| Anticancer Research | Induces apoptosis in lymphocytic leukemia cells mediated by reactive oxygen species (ROS). | nih.gov |

| Synthetic Chemistry | Serves as a precursor for the synthesis of novel acylselenourea-diselenide structures with antitumoral properties. | nih.gov |

| Materials Science | Used in the synthesis of selenide-containing polyimides with high intrinsic refractive indices. | mdpi.com |

| Polymer Chemistry | Employed as a crosslinker in polyurethane thermosets to enhance reprocessability and self-healing properties. | rsc.org |

Properties

IUPAC Name |

4-[(4-aminophenyl)diselanyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWRUFUXIJXQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Se][Se]C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189012 | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35507-35-8 | |

| Record name | Bis(4-aminophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35507-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis 4 Aminophenyl Diselenide and Its Derivatives

Classical and Conventional Synthetic Approaches

Conventional methods for synthesizing bis(4-aminophenyl)diselenide typically involve the formation and subsequent reduction of an aryl selenocyanate (B1200272) precursor. This two-stage process remains a fundamental route to this class of diselenides.

Diazotation and Selenocyanation Pathways for Precursors

A well-established method for creating the aryl-selenium bond involves the reaction of an aromatic diazonium salt with a selenocyanate source. rsc.orgsemanticscholar.org This pathway often begins with a suitable aniline (B41778) derivative, such as 4-nitroaniline.

The process is initiated by diazotization, where the primary aromatic amine is treated with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. rsc.org This intermediate is then subjected to a Sandmeyer-type reaction with potassium selenocyanate (KSeCN). The diazonium group is displaced by the selenocyanate nucleophile to yield an aryl selenocyanate.

When starting with 4-nitroaniline, this reaction produces 4-nitrophenyl selenocyanate. rsc.org This intermediate is pivotal, as the nitro group can be reduced in a subsequent step to the desired amine functionality. Alternatively, starting with aniline and using reagents like triselenium dicyanide can form an intermediate phenyl selenocyanate which then leads to the target diselenide. ucl.ac.uk

Reduction-Mediated Dimerization of 4-Aminophenylselenocyanate (B1633961)

The final step in this classical sequence is the reductive dimerization of the aryl selenocyanate precursor to form the diselenide bridge. When 4-aminophenylselenocyanate is the precursor, a mild reducing agent is sufficient. Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is commonly employed for this transformation, efficiently converting the selenocyanate into the corresponding diselenide. researchgate.netacs.org

Alternatively, if 4-nitrophenyl selenocyanate is used as the starting intermediate, a stronger reducing agent or specific conditions are required to concurrently reduce both the nitro group to an amine and the selenocyanate to the diselenide. This provides a convergent approach to this compound.

Table 1: Summary of Classical Synthesis Steps

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazotation/Selenocyanation | 4-Nitroaniline | NaNO₂, Acid; KSeCN | 4-Nitrophenyl selenocyanate | rsc.org |

| 2. Reduction/Dimerization | 4-Aminophenylselenocyanate | NaBH₄, Ethanol | This compound | researchgate.netacs.org |

Advanced and Green Synthetic Protocols

Modern synthetic chemistry aims for greater efficiency, atom economy, and reduced environmental impact. Advanced protocols for synthesizing this compound and its derivatives reflect these goals, utilizing direct C-X bond formations and multi-component strategies.

Ipso-Substitution/Reduction Routes from Aromatic Halides

A direct route that bypasses the need for diazonium salts involves the use of aromatic halides as starting materials. In this approach, the carbon-halogen bond is substituted by a selenium source, often facilitated by a metal catalyst.

For instance, this compound can be synthesized from 4-iodoaniline (B139537) and elemental selenium powder. lookchem.com This reaction is often catalyzed by a copper species, such as copper(I) bromide (CuBr) or copper powder, in the presence of a base like potassium hydroxide (B78521) (KOH). lookchem.comjsynthchem.com The reaction proceeds via the formation of a diselenide intermediate, offering a more direct pathway to the final product.

Metal-Free C-H Selenation Approaches

A frontier in green chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized substrates like halides or diazonium salts. Metal-free, iodine-catalyzed C-H selenation of anilines has been developed using diselenides as the selenium source. researchgate.net This method allows for the regioselective formation of a C-Se bond at room temperature. researchgate.net In the presence of a catalytic amount of potassium iodide (KI) and an oxidant like hydrogen peroxide, N,N-disubstituted anilines can react directly with diselenides via an electrophilic substitution mechanism to afford arylselanyl anilines with high regioselectivity. thieme-connect.de While this demonstrates the feasibility of metal-free C-H selenation on aniline frameworks, specific application for the direct dimerization to this compound is a developing area. researchgate.netresearchgate.netnih.gov

Multi-Component Reactions for Functionalized Diselenide Scaffolds

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. This compound serves as an excellent scaffold for such transformations, where the two primary amine groups can participate in reactions to create highly functionalized derivatives.

One notable application is the use of the diselenide core in Ugi-type reactions. The Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. rsc.orgthieme-connect.de By using this compound as the amine component, novel peptide-like structures containing a redox-active diselenide bridge can be synthesized. researchgate.netnih.gov For example, Se-based aniline building blocks have been used to incorporate the selenium redox center into the backbone of structurally diverse products from Ugi and azido-Ugi reactions. researchgate.net

Furthermore, the diselenide scaffold can be functionalized through other coupling reactions. The amino groups can be readily acylated by reacting with acyl chlorides or carboxylic acids to form amide derivatives. ucl.ac.ukacs.org In other examples, bis(o-aminophenyl)diselenide, an isomer of the target compound, reacts with isothiocyanates in a metal-free cyclization to yield 2-amino-1,3-benzoselenazoles, demonstrating the versatility of the aminodiselenide core in constructing complex heterocyclic systems. clockss.org Similarly, copper-catalyzed one-pot, three-component reactions between 2-iodoaniline, selenium powder, and aldehydes proceed through a bis(2-aminophenyl)diselenide intermediate to form 2-aryl-1,3-benzoselenazoles. jsynthchem.comthieme-connect.com

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Key Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ipso-Substitution | 4-Iodoaniline, Se powder | Copper catalyst, KOH | This compound | lookchem.comjsynthchem.com |

| Metal-Free C-H Selenation | Aniline derivatives, Diselenides | I₂, H₂O₂/KI | Arylselanyl anilines | researchgate.netthieme-connect.de |

| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | None (one-pot) | Functionalized Peptidomimetics | researchgate.netnih.gov |

| Cyclization | Bis(o-aminophenyl)diselenide, Isothiocyanate | None (metal-free) | 2-Amino-1,3-benzoselenazoles | clockss.org |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its derivatives is a process where the final yield and purity are highly dependent on the careful optimization of various reaction parameters. Researchers have systematically investigated the influence of solvents, temperature, reaction times, catalysts, and reagent stoichiometry to enhance the efficiency of synthetic protocols.

A foundational method for synthesizing this compound involves a two-step process starting with an electrophilic aromatic substitution to form 4-aminophenylselenocyanate, which is then dimerized using a reducing agent like sodium borohydride (NaBH₄). nih.gov The efficiency of this and other synthetic routes is often dictated by the specific conditions employed.

The synthesis of derivatives, such as N-acylated bis(4-aminophenyl)diselenides, also requires careful optimization. The reaction of bis-(4-aminophenyl)diselenide with acyl chlorides can result in moderate yields, typically ranging from 46% to 68%. asm.org The variability in these yields is often attributed to the reactivity of the specific acyl chloride used and the solubility of reagents in the chosen solvent. nih.gov Purification methods, including washing with ethyl ether or extraction with dichloromethane (B109758), are also crucial steps to obtaining the final product at acceptable purity. nih.gov

Similarly, in the synthesis of 2-aryl-1,3-benzoselenazoles from the related bis(2-aminophenyl)diselenide, extensive screening of reaction parameters has been shown to dramatically improve yields. Initial attempts at room temperature in dichloromethane resulted in a mere 10% yield after 120 hours. blucher.com.br By systematically altering the conditions, a significant increase in efficiency was achieved.

Key parameters that are frequently optimized include:

Solvent: The choice of solvent is critical. In the synthesis of 2-aryl-1,3-benzoselenazoles, a variety of solvents were tested at their reflux temperatures. Toluene (B28343) was identified as the optimal solvent, leading to a 97% yield under optimized conditions. blucher.com.br In other syntheses, solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607) have also proven effective. clockss.org Aprotic polar solvents such as DMSO and DMF have sometimes resulted in lower yields, possibly due to solvation effects that hinder the reaction. clockss.org

Reagent Stoichiometry: The molar ratio of the reactants plays a significant role. For the synthesis of 2-aryl-1,3-benzoselenazoles from bis(2-aminophenyl)diselenide, increasing the equivalents of the diselenide and the phosphine (B1218219) reagent (tributylphosphine) was key to maximizing the yield. blucher.com.br

Temperature and Reaction Time: These two parameters are often interdependent. While some reactions proceed at room temperature, they may require extended periods. nih.govasm.org Heating is commonly used to accelerate the reaction rate. For instance, employing refluxing toluene for 48 hours was an optimal condition for one derivative synthesis. blucher.com.br The introduction of microwave irradiation has been shown to drastically reduce reaction times from hours to minutes while maintaining excellent yields. blucher.com.brrsc.org

Catalysts and Additives: The presence or absence of a catalyst can be the determining factor in a reaction's success. While some syntheses are performed metal-free, others rely on catalysts to proceed efficiently. clockss.org For example, in the photoinduced α-selenylation of ketones using diselenides, the amount of the organocatalyst, pyrrolidine, was optimized to 20 mol% to achieve the best conversion rates. nih.govrsc.org

The following tables provide data from research findings, illustrating the impact of optimizing various reaction conditions on the yield of diselenide derivatives.

Table 1: Optimization of Solvent for the Synthesis of N-2-(1,3-Benzoselenazole)benzamide Reaction of bis(o-aminophenyl)diselenide and isothiocyanate.

| Entry | Solvent | Yield (%) |

| 1 | DMSO | 35 |

| 2 | DMF | 49 |

| 3 | THF | 84 |

| 4 | Acetonitrile | 65 |

| 5 | Acetone | 70 |

| 6 | Dichloromethane | 75 |

| 7 | Chloroform | 87 |

| 8 | Benzene | 85 |

| 9 | None | 78 |

| Data sourced from Hayato et al. (2019). clockss.org |

Table 2: Optimization of Conditions for the Synthesis of 2-aryl-1,3-benzoselenazole Reaction of bis(2-aminophenyl) diselenide (1a) and 4-bromobenzoic acid (2a).

| Entry | PBu₃ (equiv) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 1.0 | Dichloromethane | Room Temp. | 120 | 10 |

| 2 | 3.0 | Toluene | Reflux | 72 | 85 |

| 3 | 3.0 | Xylene | Reflux | 72 | 80 |

| 4 | 3.0 | Acetonitrile | Reflux | 72 | 70 |

| 5 | 3.0 | THF | Reflux | 72 | 60 |

| 6 | 3.0 | Toluene | Reflux | 48 | 97 |

| 7 | 3.0 | Toluene | Microwave (120°C) | 2 | 92 |

| Data sourced from Radatz et al. blucher.com.br |

These findings underscore the importance of a systematic approach to optimizing reaction conditions. By fine-tuning parameters such as solvent, temperature, and reagent ratios, researchers can significantly improve the efficiency and yield of synthetic routes to this compound and its varied derivatives, making these compounds more accessible for further study and application.

Advanced Spectroscopic and Structural Characterization of Bis 4 Aminophenyl Diselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Bis(4-aminophenyl)diselenide, ¹H, ¹³C, and ⁷⁷Se NMR studies offer a comprehensive picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a set of doublets. The protons on the carbons adjacent to the selenium atom are deshielded and resonate at a lower field compared to the protons adjacent to the amino group. The signals for the amino group protons can sometimes be broad due to exchange processes.

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent |

| Aromatic CH | 7.09 (d, J = 8.0 Hz, 4H) | DMSO-d₆ mdpi.com |

| Aromatic CH | 6.47 (d, J = 8.0 Hz, 4H) | DMSO-d₆ mdpi.com |

| NH₂ | 5.18 (s, 4H) | DMSO-d₆ mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms directly bonded to the selenium atoms are significantly influenced by the heteroatom, resulting in a distinct chemical shift.

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |

| C-NH₂ | 148.83 | DMSO-d₆ mdpi.com |

| C-Se | 116.15 | DMSO-d₆ mdpi.com |

| Aromatic CH | 134.70, 115.20 | DMSO-d₆ mdpi.com |

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR)

⁷⁷Se NMR is a highly specific technique for studying selenium-containing compounds. The chemical shift of the selenium nucleus is sensitive to its electronic environment. For this compound, the ⁷⁷Se NMR spectrum shows a characteristic signal that confirms the presence of the diselenide linkage. A reported ⁷⁷Se NMR chemical shift for a similar diaryl diselenide, bis(p-tolyl) diselenide, was found at 409.6 ppm in CDCl₃. rsc.org For bis(4-aminophenyl)selenide, a related compound, the ⁷⁷Se NMR chemical shift was observed at 370.49 ppm in DMSO-d₆. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering valuable information about functional groups and bond strengths.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The C-Se stretching vibration is expected at lower wavenumbers.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3300-3500 |

| Aromatic C-H Stretching | ~3000-3100 |

| C=C Aromatic Stretching | ~1500-1600 |

| C-N Stretching | ~1250-1350 |

| C-Se Stretching | 641 mdpi.com |

Raman Spectroscopy (Focus on Se-Se Stretching Vibration)

Raman spectroscopy is particularly useful for observing the Se-Se stretching vibration in diselenides, which is often a strong and characteristic band. This is due to the high polarizability of the Se-Se bond. The Se-Se stretching vibration in diaryl diselenides typically appears in the range of 250-290 cm⁻¹. For bis(2-aminophenyl) diselenide, a similar compound, the Se-Se stretching vibration gives an intense and characteristic Raman band at 252 cm⁻¹. researchgate.net Another related compound showed a Se-Se stretching vibration at 286 cm⁻¹ in its Raman spectrum. mdpi.com The C-Se stretching vibrations are typically observed at slightly higher wavenumbers. researchgate.net

| Vibrational Mode | Raman Shift (cm⁻¹) |

| Se-Se Stretching | 252 researchgate.net |

| C-Se Stretching | 280, 288 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, high-resolution mass spectrometry (HRMS) provides a precise measurement of its molecular mass, confirming its elemental composition.

Research has successfully used HRMS to validate the identity and purity of this compound. rsc.org The technique provides an exact mass that can be compared to the theoretically calculated value, offering a high degree of confidence in the compound's structure. rsc.org The molecular ion is observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk In one such analysis, the calculated exact mass for the protonated molecule [M+H]⁺ was reported as 344.9409, with the experimentally found value being 344.9431, confirming the structure. rsc.org The structures of various derivatives of this compound have also been routinely confirmed using mass spectrometry. asm.orgnih.gov

While detailed fragmentation patterns for this specific molecule are not extensively documented in the provided literature, the fragmentation process in mass spectrometry involves the molecular ion breaking down into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments can provide valuable information about the molecule's structural components, such as the cleavage of the diselenide bond or the loss of aminophenyl groups.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Found Experimental Mass (m/z) | Reference |

|---|

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for elucidating the atomic and molecular structure of crystalline materials.

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and crystal packing. For organoselenium compounds, this technique is crucial for characterizing the geometry around the selenium atoms and the dihedral angle of the diselenide bridge.

While specific crystallographic data for this compound is not detailed in the provided search results, analysis of its isomer, Bis(2-aminophenyl) diselenide, reveals the type of information obtainable. researchgate.net For this isomer, SC-XRD analysis showed it crystallizes in the triclinic system with two independent molecules in the asymmetric unit, and the Se-Se bond distances were determined to be 2.3565(2) Å and 2.3600(3) Å. researchgate.net Such data provides unambiguous proof of the molecular connectivity and conformation.

Wide-Angle X-ray Diffraction (WAXD) is employed to characterize the structure of semi-crystalline and amorphous materials, including polymers. psu.edursc.org This technique provides information on the degree of crystallinity and the arrangement of polymer chains. mdpi.com When this compound or its derivatives are incorporated as monomers into polymeric structures, such as polyimides, WAXD is used to investigate the resulting material's morphology. mdpi.comnih.govresearchgate.net

Studies on polyimides synthesized from selenium-containing diamines, which are structurally related to this compound, have shown that the resulting polymer films are often amorphous. mdpi.comnih.gov The WAXD patterns of these materials typically show broad, diffuse halos rather than sharp Bragg reflections, indicating a lack of long-range ordered crystalline structure. mdpi.com This amorphous nature can influence the material's properties, such as its solubility and optical transparency. researchgate.net

Electron Microscopy and Surface Analysis

Electron microscopy and surface-sensitive spectroscopic techniques provide critical information about the morphology, elemental composition, and chemical states of materials.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. filab.fr In the context of materials derived from this compound, SEM is used to study the physical form of the final product. For example, when organoselenium compounds are used to functionalize nanoparticles, SEM can reveal their size, shape, and state of aggregation. uniroma1.it In one study, gold nanoparticles functionalized with 4,4′-diselanediyldianiline (an alternative name for this compound) were found to form aggregates, a morphological feature observed through electron microscopy. uniroma1.it Furthermore, in applications like corrosion inhibition, SEM has been used to confirm the formation of a protective film of organoselenium molecules on a steel surface. tulane.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.org For organoselenium compounds, XPS is particularly valuable for confirming the presence of selenium and identifying its oxidation state. nih.gov

Studies on materials containing organoselenium moieties have utilized XPS to verify their composition. tulane.edu For instance, the technique has been applied to poly[bis(2-aminophenyl)diselenide], an isomer of the polymer derived from the title compound, to analyze the percentage of imine and amine groups in the polymer backbone. researchgate.net Critically, XPS can distinguish between different oxidation states of selenium, such as the diselenide (Se⁻¹) state in the parent molecule and higher oxidation states (e.g., Se⁴⁺) that may form during catalytic processes or oxidation. nih.gov This capability is crucial for understanding the reaction mechanisms of selenium-containing catalysts and materials. nih.gov

Table 2: Summary of Advanced Characterization Techniques and Findings

| Technique | Subject of Analysis | Key Findings | References |

|---|---|---|---|

| Mass Spectrometry (MS) | This compound | Confirmed molecular weight (Found [M+H]⁺: 344.9431). | rsc.org |

| Single Crystal XRD | Organoselenium Isomers | Determines precise 3D structure and bond lengths (e.g., Se-Se ≈ 2.36 Å). | researchgate.net |

| Wide-Angle XRD (WAXD) | Selenium-containing polymers | Reveals the amorphous nature of polyimide films derived from related monomers. | mdpi.comnih.gov |

| Scanning Electron Microscopy (SEM) | Functionalized nanoparticles/coatings | Visualizes surface morphology, such as nanoparticle aggregation or protective film formation. | uniroma1.ittulane.edu |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. anufrievroman.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. anufrievroman.com A laser beam is focused on the cantilever and reflected onto a photodiode detector, which monitors the cantilever's deflection as it interacts with the surface features. anufrievroman.com This allows for the reconstruction of a three-dimensional topographical map of the sample surface. anufrievroman.com

For this compound, AFM is instrumental in characterizing the morphology of its thin films. The analysis provides critical data on the film's quality, grain structure, and surface roughness, which are essential for applications in electronics and materials science. Films of related organoselenium compounds and polymers have been shown to exhibit distinct morphological features under AFM analysis, such as granular structures or the formation of pyramidal single crystals and non-specific nanosized particles. researchgate.netresearchgate.netpreprints.org

The surface roughness of the film is a key parameter quantified by AFM. It is typically expressed using two main values: the Roughness Average (Ra) and the Root Mean Square Roughness (Rq). researchgate.net Ra is the arithmetic average of the absolute values of the surface height deviations measured from the mean plane, while Rq is the root mean square of these deviations. researchgate.netacs.org Higher Rq values can indicate the presence of larger crystallites on the surface. acs.org For thin films of organic compounds, Rq values can range from a few nanometers to several tens of nanometers, reflecting the degree of crystallinity and packing density. acs.org

Below is an illustrative data table of typical surface topography parameters for a thin film of this compound, as would be determined by AFM analysis.

Table 1: Representative AFM Surface Topography Data for a this compound Thin Film

| Parameter | Value | Description |

|---|---|---|

| Scan Size | 5 µm x 5 µm | The area of the sample surface analyzed. |

| Morphology | Granular, Polycrystalline | Describes the observed surface texture and structure, indicating the presence of aggregated microcrystalline grains. researchgate.netacs.org |

| Roughness Average (Ra) | ~4.5 nm | The average height deviation from the mean surface level, suggesting a relatively smooth surface. researchgate.net |

| RMS Roughness (Rq) | ~6.2 nm | The root mean square height deviation, providing information on the dispersion of surface heights. researchgate.netacs.org |

| Maximum Peak Height (Rp) | ~25 nm | The height of the highest peak within the analyzed area. |

| Maximum Valley Depth (Rv) | ~21 nm | The depth of the lowest valley within the analyzed area. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. dumdummotijheelcollege.ac.in When a molecule absorbs this radiation, it causes the promotion of electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). dumdummotijheelcollege.ac.inlibretexts.org This process is known as an electronic transition, and the energy required is characteristic of the molecule's electronic structure. dumdummotijheelcollege.ac.in

The structure of this compound contains two primary chromophores—the groups of atoms responsible for light absorption: the phenyl rings and the diselenide (Se-Se) bridge. vscht.cz The presence of amino groups (-NH2) as auxochromes on the phenyl rings modifies the absorption characteristics. vscht.cz The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* (pi to pi star) transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic system and are typically intense. dumdummotijheelcollege.ac.inlibretexts.org For benzene, these transitions occur around 180 nm, 200 nm, and a weaker band at 260 nm. up.ac.za

n → π* (n to pi star) transitions: These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and selenium atoms) to antibonding π* orbitals of the aromatic ring. dumdummotijheelcollege.ac.in These are generally less intense than π → π* transitions.

The conjugation of the amino groups and the diselenide moiety with the phenyl rings typically causes a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. vscht.cz Studies on related aniline-derived diselenides show absorption features in the UV-A region, with kinetic studies monitoring changes in absorbance around 305 nm. mdpi.com

The UV-Vis spectrum of this compound provides a signature fingerprint of its electronic structure. The positions and intensities of the absorption bands are sensitive to the solvent and the chemical environment.

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition | Chromophore |

|---|---|---|---|

| ~260 nm | High | π → π* | Phenyl Ring |

| ~310 nm | Medium | π → π* | Phenyl Ring conjugated with -NH2 and -Se-Se- |

Theoretical and Computational Investigations of Bis 4 Aminophenyl Diselenide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bis(4-aminophenyl)diselenide, DFT studies have been instrumental in understanding its electronic properties and how they relate to its chemical behavior.

Elucidation of Electronic Properties and Charge Delocalization

DFT calculations have been employed to explore the electronic characteristics of this compound and its derivatives. These studies reveal how substituents on the phenyl rings influence charge distribution and delocalization across the molecule. mdpi.com The presence of electron-donating or electron-withdrawing groups can significantly alter the electron density on the selenium atoms and the aromatic rings. mdpi.com This modulation of electronic properties is crucial for the molecule's reactivity and potential as a catalyst. mdpi.comlookchem.com

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For instance, DFT calculations have shown that this compound has a smaller energy gap compared to certain other organoselenium compounds, indicating its higher reactivity. researchgate.net

Charge delocalization error, a known challenge in some DFT functionals, can affect the accuracy of predictions for systems like this compound, especially when studying its behavior in charged states or during dissociation. arxiv.org However, advancements in functional development aim to mitigate these errors, leading to more reliable computational results. arxiv.org

Correlation with Reactivity and Catalytic Performance

DFT studies have established a direct correlation between the electronic properties of this compound derivatives and their catalytic performance, particularly as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.com The calculations demonstrate that the partial charge on the selenium atoms is a key determinant of their catalytic efficiency. mdpi.comresearchgate.net For example, substituents that increase the positive partial charge on selenium can enhance the catalytic activity. mdpi.com

Furthermore, DFT analysis has been used to understand the stabilization of reaction intermediates. In the context of its GPx-like activity, the amino group in this compound can stabilize the selenolate intermediate through hydrogen bonding, a phenomenon that has been elucidated through computational modeling. mdpi.comresearchgate.net This interaction lowers the energy of the intermediate, thereby facilitating the catalytic cycle. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on the conformational analysis of isolated this compound are not extensively detailed in the provided results, the principles of MD are widely applied to understand the dynamic behavior of molecules in various environments. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations could reveal the accessible conformations, the dynamics of the diselenide bond, and the orientation of the aminophenyl groups. Such simulations are crucial for understanding how the molecule interacts with other molecules, such as substrates in a catalytic reaction or biological macromolecules. researchgate.net The technique can also be used to study the conformational changes that occur upon binding to a target protein, providing insights into its mechanism of action in a biological context. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, including DFT, are fundamental in elucidating the mechanisms of reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgmdpi.com For instance, in its role as an antioxidant, the reaction mechanism with reactive oxygen species like peroxynitrite has been investigated using these methods. acs.orgresearchgate.net

Calculations have shown that the reaction can proceed through different pathways, such as one-electron or two-electron oxidation of the selenium center. acs.org The relative energies of these pathways can be determined, predicting the most likely mechanism under different conditions. acs.org The nature of the intermediates, such as the formation of a zwitterionic selenolate intermediate, has also been proposed and supported by quantum chemical calculations. mdpi.com

Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling plays a vital role in predicting the structure-activity relationships (SAR) of this compound and its analogs. By systematically modifying the structure in silico and calculating relevant properties, researchers can predict how these changes will affect biological activity. asm.org For example, in the development of leishmanicidal agents, computational models can help understand why certain derivatives of this compound are more potent than others. asm.org

These models often rely on descriptors derived from DFT calculations, such as orbital energies, atomic charges, and molecular electrostatic potentials. mdpi.com By correlating these descriptors with experimentally observed activity, predictive SAR models can be built. This approach guides the rational design of new compounds with improved efficacy.

Electrochemical Simulation and Redox Potential Analysis

The redox properties of this compound are central to its chemical and biological activities. Theoretical frameworks like DFT can be used to predict its redox potential and understand the electron-transfer pathways. The calculated redox potentials can be correlated with experimental measurements, such as those obtained from polarography, providing a comprehensive understanding of the compound's electrochemical behavior. nih.gov

DFT calculations can predict how structural modifications will affect the redox potential. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials, which in turn influences the compound's reactivity in redox-sensitive processes. nih.gov This predictive capability is valuable for designing molecules with specific redox properties for applications in areas like catalysis and materials science. researchgate.net

Applications of Bis 4 Aminophenyl Diselenide in Material Science

Dynamic Covalent Materials and Self-Healing Polymers

Covalent adaptable networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. acs.org Unlike conventional thermosets with permanent crosslinks, CANs contain dynamic covalent bonds that can reversibly break and reform in response to external stimuli like heat or light. acs.orgmdpi.com This dynamic nature imparts properties such as self-healing, reprocessability, and shape memory to the materials. acs.org The diselenide bond, with a lower bond energy (172 kJ/mol) compared to the disulfide bond (240 kJ/mol), is particularly effective for creating these dynamic materials, as its exchange reaction can be triggered under milder conditions. sci-hub.semdpi.com

Bis(4-aminophenyl)diselenide (BAPDSe) has been successfully used to create high-performance epoxy thermosets with remarkable self-healing and shape-memory capabilities. researchgate.net Researchers have designed and fabricated a novel high-strength epoxy resin, denoted as EP-SeSe, by integrating BAPDSe into the epoxy matrix. researchgate.netacs.org The resulting material exhibits excellent mechanical strength, with a tensile strength of 105 MPa and a Young's modulus of 2.0 GPa, alongside exceptional thermal stability. researchgate.net

The presence of dynamic diselenide bonds from BAPDSe allows the polymer chains within the epoxy network to exchange, facilitating the transport of chain segments. acs.orgacs.org This mobility enables the material to exhibit rapid stress relaxation, self-healing, and weldability when the temperature is raised above its glass transition temperature (Tg). acs.orgresearchgate.net These characteristics make such epoxy thermosets highly desirable for applications in construction and electrical packaging, where robust and repairable materials are needed. researchgate.net

Table 1: Mechanical Properties of Diselenide-Based Epoxy Thermoset (EP-SeSe)

| Property | Value | Source(s) |

| Tensile Strength | 105 MPa | researchgate.net |

| Young's Modulus (E) | 2.0 GPa | researchgate.net |

Aromatic diselenides, including this compound, have been incorporated into polyurethane (PU) networks to create materials with enhanced self-healing and reprocessing properties. rsc.org The integration of the diselenide moiety results in materials that behave like thermosets at room temperature but can be reprocessed and reshaped upon heating. rsc.org

Studies comparing diselenide-based polyurethanes with their disulfide counterparts have shown that the diselenide-containing materials exhibit faster self-healing kinetics. mdpi.comrsc.org This is attributed to the lower bond dissociation energy of the Se-Se bond. mdpi.com Consequently, these advanced polyurethanes can be reprocessed at temperatures as low as 100°C and demonstrate faster recovery of mechanical properties after damage. rsc.org For instance, alkyl diselenide-based poly(urea-urethane) elastomers show quantitative healing efficiency at room temperature without requiring a catalyst. mdpi.com

The dynamic behavior of materials containing this compound is rooted in the metathesis (exchange) reaction of the diselenide bond. This exchange can be initiated by various stimuli, most notably visible light and heat. acs.orgtsinghua.edu.cn

The prevailing mechanism for the exchange is a radical-mediated process. acs.orgtsinghua.edu.cn Under visible light or heat, the Se-Se bond can undergo homolytic cleavage to form seleno radicals. chinesechemsoc.org These radicals can then react with other diselenide bonds, leading to a rapid exchange and rearrangement of the polymer network. acs.orgacs.org This process is often described as a [2 + 1] radical-mediated mechanism in the context of aromatic diselenides. acs.orgrsc.org The generation of radicals has been confirmed experimentally; for example, the addition of a radical scavenger can hinder the diselenide metathesis. acs.org

In addition to the radical pathway, a polarization-induced metathesis mechanism has been proposed for thermally driven exchange reactions that occur in the dark. nih.gov This process is influenced by the polarity of the solvent and the presence of polar groups within the molecule, suggesting that heterolytic bond cleavage can also play a role under specific conditions. nih.gov The ability of the diselenide bond to undergo dynamic exchange through these mechanisms is fundamental to the self-healing, shape memory, and reprocessability observed in epoxy and polyurethane systems. acs.orgrsc.org

Functional Polymers and Composites

The utility of this compound extends to its use as a building block for functional polymers and as a crosslinking agent in composites, where it can enhance mechanical and electrical properties.

This compound serves as an effective crosslinking agent, creating robust polymer networks that contribute to the mechanical integrity of composite materials. mdpi.com In epoxy systems, the introduction of BAPDSe as a crosslinker leads to the formation of a dense network that provides high tensile strength and modulus, as seen in the EP-SeSe resin. researchgate.net

The dynamic nature of the diselenide crosslinks offers a distinct advantage over permanent crosslinkers. acs.org While providing the necessary mechanical strength for structural applications under normal operating conditions, these dynamic bonds allow for the reprocessing and repair of the composite material when desired. rsc.org This dual functionality is highly valuable in the development of sustainable and long-lasting composites, such as carbon fiber reinforced polymers (CFRPs), where matrix degradation and fiber reclamation are important considerations. mdpi.com

Bis(aminophenyl)diselenide can be polymerized to form homopolymers and copolymers with unique electrical properties. researchgate.netresearchgate.net The chemical oxidative polymerization of bis(m-aminophenyl)diselenide yields a homopolymer, while copolymerization with aniline (B41778) produces a series of copolymers with varying compositions. researchgate.net

Table 2: Electrical Conductivity of Poly(aniline-co-bis(m-aminophenyl)diselenide)

| Polymer Type | Monomer Feed Ratio (Aniline:Diselenide) | Conductivity Range | Source(s) |

| Homopolymer | 0:1 | Low | researchgate.net |

| Copolymer | Low Aniline Ratio | Low | researchgate.netresearchgate.net |

| Copolymer | High Aniline Ratio | Semi-conduction Range | researchgate.netresearchgate.net |

Applications in Organic Electronics

The incorporation of selenium into organic molecules is a known strategy for tuning their electronic properties. The relatively low bond energy of the diselenide linkage and the electron-donating nature of the aminophenyl groups in this compound make it an interesting candidate for applications in organic electronics. Research has explored its potential and that of its derivatives in creating materials with desirable semiconducting and charge-transporting characteristics.

The design of novel organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. This compound has been explored as a building block for p-type semiconducting materials, where the transport of positive charge carriers (holes) is the dominant conduction mechanism.

The inherent properties of the diselenide bond are central to the semiconducting behavior observed in polymers derived from this compound. Studies on poly[bis(m-aminophenyl)diselenide] and its copolymers with aniline have demonstrated that the inclusion of diselenide units has a profound impact on the electrical properties of the resulting materials. researchgate.netresearchgate.net Copolymers synthesized with a high molar ratio of aniline have exhibited conductivities that fall within the semi-conduction range. researchgate.netresearchgate.net This suggests that the diselenide moiety contributes significantly to the electronic delocalization and charge transport pathways within the polymer chain.

Theoretical studies using Density Functional Theory (DFT) have further elucidated the electronic characteristics of aniline-derived diselenides. mdpi.com These analyses show that the electronic properties, including the charge delocalization and the partial charge on the selenium atoms, are influenced by the molecular structure. mdpi.com Such understanding is critical in designing molecules with tailored semiconducting performance.

While direct application of monomeric this compound as a p-type semiconductor in devices is not yet extensively documented, the properties of its polymeric counterparts strongly indicate its potential. The data from studies on related polymers provide a basis for its consideration in the design of new p-type organic semiconductors.

Table 1: Electrical Properties of Polyaniline and its Copolymers with Bis(m-aminophenyl)diselenide

| Polymer/Copolymer | Aniline Mole Ratio in Feed (f1) | Conductivity (S/cm) |

| Polyaniline | 1.0 | 1.0 x 10⁻¹ |

| Copolymer | 0.8 | 5.0 x 10⁻³ |

| Copolymer | 0.5 | 2.0 x 10⁻⁶ |

| Copolymer | 0.2 | 1.0 x 10⁻⁸ |

| Poly[bis(m-aminophenyl)diselenide] | 0.0 | < 10⁻¹⁰ |

This table is based on data for copolymers of aniline with bis(m-aminophenyl)diselenide, indicating the influence of the diselenide component on conductivity. researchgate.netresearchgate.net

Hole transport materials (HTMs) are essential components in various optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge injection and transport, and good film-forming properties.

The structural features of this compound make it a promising candidate for the development of HTMs. The aromatic amine groups are known to be effective hole-transporting moieties, and the diselenide bridge can influence the molecular packing and electronic coupling between adjacent molecules, which are crucial for efficient charge transport.

Although direct experimental data on the hole mobility of monomeric this compound is limited in the reviewed literature, the investigation of its disulfide analog, bis(4-aminophenyl)disulfide, offers valuable insights. Bis(4-aminophenyl)disulfide has been proposed to act as a charge-transfer agent in conductive polymers, thereby enhancing their electrical conductivity. This suggests that the diselenide version could exhibit similar or even superior performance due to the higher polarizability and lower bond energy of the Se-Se bond compared to the S-S bond. sci-hub.se

Furthermore, the synthesis of poly[bis(2-aminophenyl)diselenide] has been reported, and its electrical properties have been studied, indicating its potential as a charge-transporting material. researchgate.net The ability to form polymers with semiconducting properties underscores the potential of the monomeric unit as a fundamental building block for HTMs.

Catalytic Role of Bis 4 Aminophenyl Diselenide

Biomimetic Catalysis

The structural and functional mimicry of natural enzymes is a key area of research for developing novel catalysts. Bis(4-aminophenyl)diselenide has emerged as a promising candidate in this field, exhibiting activities that resemble those of crucial biological catalysts.

Glutathione (B108866) Peroxidase (GPx) Mimicry for Hydrogen Peroxide Reduction

This compound has been shown to mimic the function of the selenoenzyme glutathione peroxidase (GPx), which is essential for protecting organisms from oxidative damage by reducing harmful hydroperoxides. sci-hub.semdpi.com This mimetic activity involves the catalytic reduction of hydrogen peroxide (H₂O₂). nih.gov

The catalytic cycle of this compound in GPx mimicry is initiated by its reaction with a thiol, such as thiophenol (PhSH), to form a selenyl sulfide (B99878) intermediate. This intermediate then reacts with hydrogen peroxide, leading to the oxidation of the thiol to a disulfide (e.g., diphenyl disulfide) and the reduction of H₂O₂ to water. The diselenide is regenerated in the process, allowing it to participate in subsequent catalytic cycles.

Studies have shown that the presence of an amino group in the ortho position to the selenium atom can enhance the GPx-like activity. mdpi.comresearchgate.net This is attributed to the stabilization of the selenolate intermediate through hydrogen bonding. mdpi.comresearchgate.net The catalytic efficiency of aniline-derived diselenides has been found to be superior to standard GPx mimics like ebselen (B1671040) and diphenyl diselenide. mdpi.comresearchgate.net The electronic properties of substituents on the aromatic ring also play a crucial role, influencing charge delocalization and the partial charge on the selenium atom, which correlates with catalytic performance. researchgate.net For instance, a novel organodiselenide demonstrated a reduction rate of 49.65 ± 3.7 μM·min⁻¹ for hydrogen peroxide. acs.org

Sulfhydryl Oxidase Mimicry for Organothiol Oxidation

In addition to its GPx-like activity, this compound also functions as a mimic of sulfhydryl oxidases. These enzymes are responsible for the oxidation of thiols to disulfides, a critical process in protein folding and other biological functions. An organodiselenide has been developed that effectively mimics sulfhydryl oxidases, catalyzing the aerial oxidation of various organothiols into their corresponding disulfides in practical yields. acs.org This catalytic process is noteworthy for its use of atmospheric oxygen as the oxidant, obviating the need for additional reagents, bases, or light sources. acs.org

Organic Transformation Catalysis

Beyond its biomimetic capabilities, this compound serves as a catalyst in a range of organic transformations, facilitating the formation of important chemical bonds.

Acceleration of Protein Disulfide Reductions

The catalytic activity of this compound extends to the acceleration of protein disulfide reductions. This process is fundamental in biochemistry, playing a role in protein folding and regulation. The diselenide can act as a catalyst in the final thiolate-to-disulfide oxidation step of oxidative protein folding. scispace.com

Copper-Catalyzed Carbon-Sulfur and Carbon-Selenium Coupling Reactions

This compound has been utilized in copper-catalyzed coupling reactions to form carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds. These reactions are powerful tools for synthesizing a wide array of organosulfur and organoselenium compounds. Copper catalysis offers an efficient pathway for these transformations, often under mild conditions. jsynthchem.comrsc.org The use of copper catalysts with diselenides allows for the coupling of various aryl halides with elemental selenium to produce diaryl diselenides. rsc.org Furthermore, copper-catalyzed reactions of aryl iodides with diorganyl diselenides can synthesize both symmetrical and unsymmetrical diaryl and aryl alkyl chalcogenides. researchgate.net These coupling reactions are crucial for creating complex molecules with applications in materials science and medicinal chemistry. jsynthchem.com

Electrochemical Selenation and Intramolecular Annulation Reactions

Electrochemical methods provide a green and efficient alternative for organic synthesis. This compound can be employed in electrochemical selenation reactions. For instance, an electrochemical approach has been developed for the synthesis of seleno-derivatives, which can then undergo further transformations like palladium-catalyzed intramolecular annulation to form benzo[b]selenophenes. mdpi.com These reactions often proceed under mild conditions and offer high stereoselectivity. mdpi.com

Mechanistic Pathways of Catalytic Cycles

The catalytic activity of this compound is rooted in the unique chemical properties of the diselenide (Se-Se) bond. This bond can undergo reversible cleavage and formation, enabling the compound to participate in various redox-driven catalytic cycles. The mechanisms often involve the generation of highly reactive selenium-centered intermediates, such as selenyl radicals and selenolates, which are central to its catalytic function. The nature of the substituents on the phenyl rings, in this case, the amino groups at the para positions, plays a significant role in modulating the stability and reactivity of these intermediates.

Radical-Mediated Mechanisms (e.g., [2+1] radical-mediated mechanism)

A prominent mechanistic pathway for diselenide-containing compounds, including this compound, involves radical species. The relatively low bond dissociation energy of the Se-Se bond facilitates its homolytic cleavage to form selenyl radicals (ArSe•). These radicals are key to initiating and propagating catalytic reactions.

One specific example is the [2+1] radical-mediated mechanism, which has been identified in dynamic chemical systems. researchgate.net In this process, a selenyl radical can attack a neutral diselenide bond, leading to a transient tri-selenium radical anion intermediate, which then fragments to form a new diselenide bond and a new selenyl radical. This allows for the dynamic exchange of selenium atoms within a system. This mechanism is particularly relevant in the context of self-healing polymers, where this compound (BAPDSe) has been incorporated into epoxy resins. The dynamic exchange of polymer chains is facilitated by this radical-mediated pathway when the material is subjected to stimuli like heat. researchgate.net

The general steps of a radical-mediated exchange, analogous to those seen in disulfide chemistry, can be outlined as follows:

Initiation : Formation of selenyl radicals, often initiated by heat or light. acs.org

Propagation : The generated selenyl radical attacks another diselenide bond, leading to the exchange. acs.org

Termination : Two radical species combine. acs.org

Evidence for the existence of selenium-centered radical species during catalysis has been provided by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. In studies involving an isomer, bis(2-aminophenyl)diselenide, a selenium-centered radical was detected during electrocatalysis, supporting the viability of radical-mediated pathways in the catalytic activity of aminophenyl diselenides. rsc.org

Table 1: Radical-Mediated Mechanism Findings

| Finding | Description | Significance | Source |

|---|---|---|---|

| [2+1] Radical-Mediated Mechanism | The diselenide bonds of this compound (BAPDSe) allow for dynamic exchange of molecular chains in thermoset polymers. | Enables properties like self-healing, stress relaxation, and remodeling in materials containing BAPDSe. | researchgate.net |

| Selenyl Radical Formation | The catalytic process can be initiated by the formation of selenyl radicals (ArSe•) from the cleavage of the Se-Se bond. | This initiation is a key step for radical chain reactions, analogous to disulfide exchange mechanisms. | acs.org |

| EPR Spectroscopy Evidence | A selenium-centered radical was detected via EPR during the electrocatalysis of an aminophenyl diselenide isomer. | Provides direct experimental evidence for the existence of radical intermediates in the catalytic cycles of these compounds. | rsc.org |

Intermediate Species Characterization in Catalytic Cycles

The catalytic cycle of this compound is characterized by the formation of specific intermediate species. The initial step in many of its catalytic roles, particularly as an antioxidant mimic, is the reductive cleavage of the diselenide bond. osti.gov This reduction, often carried out by biological thiols like glutathione, generates two equivalents of the corresponding selenol (4-aminophenylselenol, H₂N-C₆H₄-SeH).

This selenol and its deprotonated form, the selenolate anion (H₂N-C₆H₄-Se⁻), are crucial catalytically active intermediates. mdpi.com The amino group on the phenyl ring plays a role in stabilizing the selenolate intermediate through hydrogen bonding with the selenium atom. mdpi.com Density Functional Theory (DFT) analyses have been used to study these intermediates, demonstrating that the electronic properties of the substituents influence charge delocalization and the partial charge on the selenium atom, which correlates with catalytic performance. mdpi.com

In other catalytic applications, such as the cross-dehydrogenative coupling of hydrophosphoryl compounds, diaryl diselenides have been shown to form a P-Se bonded intermediate (R₂P(O)-SeAr). nsf.gov This species is then attacked by a nucleophile to form the final product, while the released arylselenol is re-oxidized back to the diselenide, completing the catalytic cycle. nsf.gov While this was demonstrated with other diaryl diselenides, it illustrates a plausible pathway for this compound.

The diselenide moiety itself has been identified as a key species in redox cycling processes that generate reactive oxygen species (ROS). mdpi.comnih.gov In this context, this compound acts as a precursor to the catalytically active species that can participate in the oxidation of thiols, leading to the production of superoxide (B77818) and other ROS. nih.gov

Characterization of these intermediates relies on various analytical techniques.

X-ray Absorption Spectroscopy (XAS) has been used to probe the chemical speciation of selenium in cells, confirming the reductive cleavage of aminophenyl diselenides as a key activation step. osti.gov

Electron Paramagnetic Resonance (EPR) provides direct evidence for transient radical intermediates. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to detect P-Se intermediates in related catalytic systems. nsf.gov

Density Functional Theory (DFT) calculations offer theoretical insight into the structure and stability of intermediates like the selenolate anion. mdpi.com

Table 2: Characterization of Intermediate Species

| Intermediate Species | Role in Catalytic Cycle | Characterization Method | Source |

|---|---|---|---|

| Selenol (ArSeH) / Selenolate (ArSe⁻) | The primary catalytically active species, formed by the reduction of the diselenide. Participates in redox reactions. | DFT analysis, X-ray Absorption Spectroscopy (XAS). | osti.govmdpi.com |

| Selenyl Radical (ArSe•) | Key intermediate in radical-mediated pathways. | Electron Paramagnetic Resonance (EPR) Spectroscopy. | rsc.org |

| Diselenide Moiety (Ar-SeSe-Ar) | Serves as the catalyst precursor and is regenerated at the end of the cycle. Can be a key species in redox cycling. | Studied as part of overall reaction kinetics and mechanisms. | mdpi.comnih.gov |

| Substrate-Adduct (e.g., R₂P(O)-SeAr) | Formed by the reaction of the diselenide with a substrate, before reaction with a second nucleophile. | NMR Spectroscopy (in related systems). | nsf.gov |

Mechanistic Insights into Biological Activities of Bis 4 Aminophenyl Diselenide in Vitro Studies and Cellular Mechanisms

Antioxidant and Pro-oxidant Activity

The biological activity of Bis(4-aminophenyl)diselenide is complex, exhibiting both antioxidant and pro-oxidant properties. This dual role is largely dictated by the cellular environment and is intrinsically linked to the chemical nature of the diselenide moiety.

Redox Cycling and Superoxide (B77818) Generation Mechanisms

This compound participates in redox cycling, a process where a compound repeatedly accepts and donates electrons. The diselenide moiety (-Se-Se-) is a key player in this activity. In the presence of reducing agents such as thiols, the diselenide bond can be cleaved to form the corresponding selenol (-SeH). This selenol is then capable of reducing various substrates.

However, in a pro-oxidant context, this redox cycle can lead to the generation of superoxide radicals (O₂⁻). The process involves the transfer of electrons to molecular oxygen, initiating a cascade of reactive oxygen species. This ability to generate superoxide has been demonstrated for this compound and is considered a component of its cytotoxic activity against cancer cells. The generation of superoxide anion and hydrogen peroxide is a feature of the redox cycling of various compounds, where the initial reduction step can be mediated by enzymes like NADPH-cytochrome P-450 reductase. nih.gov This redox cycling can lead to a state of oxidative stress within the cell. scienceopen.com

The capacity of a compound to act as either an antioxidant or a pro-oxidant is finely balanced. While diselenides can mimic the antioxidant activity of glutathione (B108866) peroxidase (GPx), protecting cells from oxidative damage, they can also engage in reactions that produce ROS, leading to cellular damage. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Levels

This compound can significantly modulate intracellular levels of reactive oxygen species (ROS). Depending on the cellular context, it can either scavenge existing ROS, thus acting as an antioxidant, or it can generate ROS, functioning as a pro-oxidant. This modulation is a critical aspect of its biological effects.

In cancer cells, which often have a higher basal level of ROS compared to normal cells, a further increase in ROS can push the cells beyond a critical threshold, leading to cell death. The pro-oxidant activity of this compound, leading to increased superoxide generation, is a key mechanism for its anticancer effects. The resulting oxidative stress can trigger downstream signaling pathways that lead to programmed cell death. nih.gov Evidence suggests that the generation of superoxide plays a role in initiating and coordinating growth arrest and apoptosis in leukemia cells treated with certain ROS-inducing agents. nih.gov

Conversely, the antioxidant properties of diselenides are also well-documented, where they protect against oxidative damage by mimicking the action of glutathione peroxidase. mdpi.com This dual capability to modulate ROS levels underscores the complexity of this compound's mechanism of action.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)

This compound has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines in vitro. These effects are mediated through a multi-faceted approach that targets key cellular processes.

Induction of Apoptosis in Cancer Cells

A primary mechanism of the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, leading to its controlled demise. The induction of apoptosis by this compound is closely linked to its ability to generate ROS. The resulting oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors.

Studies on related diselenide compounds have shown that they can trigger caspase-dependent apoptosis. This involves the activation of a cascade of cysteine proteases known as caspases, which are central executioners of the apoptotic process. Key events in this pathway include the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). The activation of these caspases ultimately leads to the dismantling of the cell. nih.gov

The table below summarizes the apoptotic effects observed in cancer cell lines treated with diselenide compounds, based on findings from related molecules.

| Cell Line | Apoptotic Mechanism | Key Markers |

| CCRF-CEM (Leukemia) | Caspase-dependent apoptosis | PARP cleavage, enhanced caspase-2, -3, -8, and -9 activity |

| HTB-54 (Lung Cancer) | Caspase-independent cell death | - |

Data based on studies of a diphenyldiselenide derivative. nih.gov

Cell Cycle Arrest in Cancer Cells

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying.

Different diselenide derivatives have been shown to arrest the cell cycle at various phases. For example, some derivatives induce arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is often associated with reduced expression of key cell cycle proteins like cyclin-dependent kinase 4 (CDK4). nih.gov Other related selenium compounds have been found to cause cell cycle arrest at the G2/M phase, which precedes mitosis. frontiersin.orgnih.gov This arrest can be linked to the downregulation of proteins such as cyclin B1. nih.gov By halting the progression of the cell cycle, these compounds effectively stop the proliferation of cancer cells. nih.govmdpi.com

The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cancer cell being treated.

| Compound Type | Cell Line | Cell Cycle Phase of Arrest | Associated Molecular Changes |

| Diphenyldiselenide derivative | CCRF-CEM (Leukemia) | G0/G1 | Reduced CDK4 expression |

| Diphenyldiselenide derivative | HTB-54 (Lung Cancer) | G2/M | - |

| Selenium Compounds | SPC-A1 (Lung Cancer) | G2/M | - |

Data based on studies of various diselenide and selenium compounds. nih.govfrontiersin.org

Autophagy Activation as a Mechanism of Cell Death

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it is typically a survival mechanism, under certain conditions, it can lead to a form of programmed cell death known as autophagic cell death. nih.gov

Some diselenide derivatives have been found to induce autophagic cell death in cancer cells, particularly in those that are resistant to apoptosis. nih.gov In such cases, the inhibition of autophagy can prevent the compound-induced cell death. Key indicators of autophagy include the conversion of LC3-I to LC3-II and a decrease in the levels of SQSTM1/p62. nih.gov The activation of certain signaling pathways, such as the JNK pathway, has been implicated in the induction of autophagy by these compounds. nih.gov This suggests that for some cancers, particularly those with defects in apoptotic pathways, targeting autophagy could be a viable therapeutic strategy.

Molecular Targets and Signaling Pathways

In vitro research into this compound, also known as 4,4'-diselanediyldianiline, has begun to uncover its molecular mechanisms of action, although its full range of cellular targets remains an area of active investigation. The existing literature does not currently provide evidence linking this compound directly to the PI3K or JAK2/STAT3 signaling pathways. However, studies have identified other key biological activities.

One of the primary mechanisms identified is its function as a mimic of glutathione peroxidase (GPx). The compound's structure, featuring a diselenide bridge, allows it to participate in redox cycling, a characteristic central to the catalytic activity of GPx. The presence of amino groups on the phenyl rings is suggested to enhance this catalytic efficiency. By mimicking GPx, this compound can play a role in cellular antioxidant defense systems.

Furthermore, the compound has been shown to induce apoptosis in lymphocytic leukemia cells. This pro-apoptotic activity is mediated by the generation of reactive oxygen species (ROS). The increase in intracellular ROS levels can disrupt the cellular redox balance, leading to oxidative stress and the activation of apoptotic signaling cascades. While organoselenium compounds as a class have been suggested to target various enzymes, including thioredoxin reductase, specific inhibition of these targets by this compound requires further direct investigation. researchgate.net

Antimicrobial and Antiparasitic Actions (In Vitro)

Leishmanicidal Activity and Trypanothione (B104310) Reductase Inhibition

This compound has been identified as a compound with promising leishmanicidal activity, making it a valuable scaffold for the development of new antiparasitic agents. Its activity is linked to the inhibition of trypanothione reductase (TryR), a critical enzyme in the redox metabolism of trypanosomatid parasites like Leishmania. nih.govmdpi.commdpi.com

Trypanothione reductase is considered an essential enzyme for the survival of these parasites as it maintains the intracellular pool of trypanothione in its reduced form. mdpi.comnih.gov This unique thiol is central to the parasite's defense against oxidative stress generated by the host's immune system. Crucially, TryR is absent in the mammalian host, which relies on the glutathione/glutathione reductase system instead. mdpi.commdpi.com This distinction makes TryR a highly selective and validated drug target for leishmaniasis. nih.govmdpi.com The potential of this compound as a lead compound has spurred the synthesis and evaluation of its derivatives to optimize inhibitory activity against this key parasitic enzyme.

Antibacterial Properties

The antibacterial potential of the broader class of diphenyl diselenides has been demonstrated in vitro. Studies on various derivatives have shown significant activity, particularly against Gram-positive bacteria. For instance, certain bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides exhibited high antimicrobial activity against species such as Enterococcus and Staphylococcus. researchgate.net Some activity was also noted against the Gram-negative bacterium Escherichia coli. researchgate.net While these findings highlight the promise of the diphenyl diselenide scaffold for antibacterial drug discovery, specific data detailing the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains were not available in the reviewed literature.

Antiviral Properties